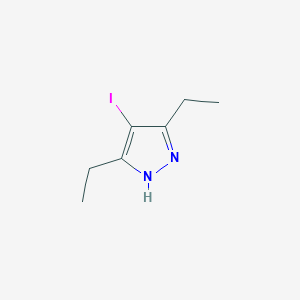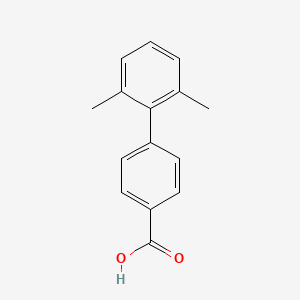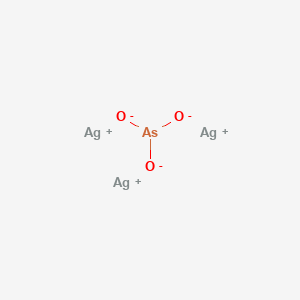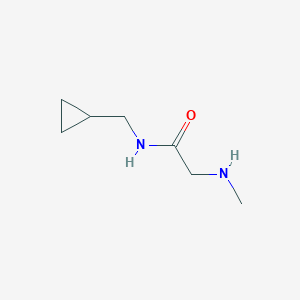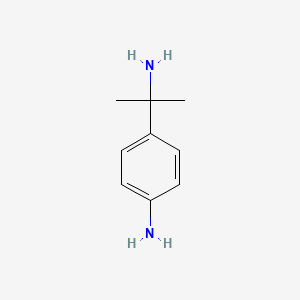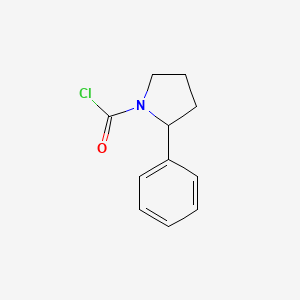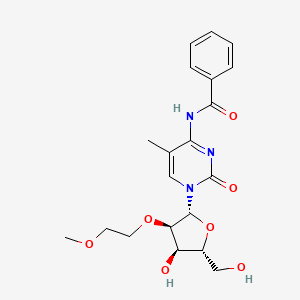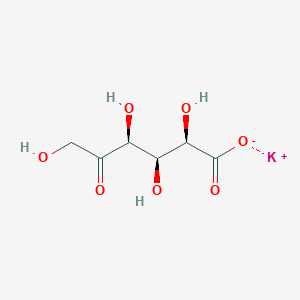
5-Keto-D-gluconic acid potassium salt
Overview
Description
5-Keto-D-gluconic acid potassium salt, also known as D-Xylo-5-hexulofuranosonic acid potassium salt, is a chemical compound with the molecular formula C6H9KO7 and a molecular weight of 232.23 g/mol . It is a derivative of D-gluconic acid and is commonly used in various scientific and industrial applications.
Mechanism of Action
Target of Action
5-Keto-D-gluconic acid potassium salt is primarily targeted towards enzymes involved in carbohydrate metabolism . It is used as a substrate by enzymes such as 5KGA reductase , which plays a crucial role in the oxidation of NADPH .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze the conversion of this compound into other metabolites, thereby altering the concentration of these metabolites within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gluconate pathway . This pathway is involved in the metabolism of glucose and its conversion into gluconic acid. The compound, being a derivative of gluconic acid, fits into this pathway and influences the concentrations of the pathway’s intermediates .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed within the body. Its metabolic fate would likely depend on the specific enzymes present in the tissues where it is distributed.
Result of Action
The action of this compound results in changes in the concentrations of various metabolites within the gluconate pathway . These changes can have downstream effects on other biochemical processes within the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it is known to be incompatible with heat and oxidizing agents , which suggests that its stability and efficacy could be reduced under certain environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Keto-D-gluconic acid potassium salt plays a significant role in biochemical reactions. It interacts with enzymes such as gluconate-5-dehydrogenase, which catalyzes the oxidation of gluconate to 5-Keto-D-gluconic acid. This compound also interacts with other biomolecules, including proteins and cofactors, facilitating various metabolic processes. The nature of these interactions is primarily based on the compound’s ability to act as a substrate or inhibitor in enzymatic reactions .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. The compound’s impact on gene expression can result in the upregulation or downregulation of genes associated with metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects may occur at very high doses, including disruptions in cellular metabolism and potential toxicity to specific tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of gluconate to 5-Keto-D-gluconic acid. This process is catalyzed by gluconate-5-dehydrogenase and other related enzymes. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are essential for its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on metabolic processes. The localization of the compound is crucial for its activity and function in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Keto-D-gluconic acid potassium salt can be synthesized through the oxidation of D-glucose using specific bacterial strains such as Gluconobacter oxydans . The process involves the use of soluble and membrane-bound gluconate-5-dehydrogenases, which catalyze the conversion of D-glucose to D-gluconic acid and subsequently to 5-Keto-D-gluconic acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves fermentation processes using Gluconobacter oxydans. The bacteria are cultured in a medium containing D-glucose, and the resulting 5-Keto-D-gluconic acid is then neutralized with potassium hydroxide to form the potassium salt .
Chemical Reactions Analysis
Types of Reactions
5-Keto-D-gluconic acid potassium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other derivatives.
Reduction: It can be reduced to form D-gluconic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Further oxidized derivatives of 5-Keto-D-gluconic acid.
Reduction: D-gluconic acid.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
5-Keto-D-gluconic acid potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its role in metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
- 2-Keto-D-gluconic acid hemicalcium salt hydrate
- D-Gluconic acid sodium salt
- N-Acetyl-D-glucosamine
Uniqueness
5-Keto-D-gluconic acid potassium salt is unique due to its specific structure and reactivity. Unlike other similar compounds, it serves as a key intermediate in the production of certain industrial chemicals and has distinct applications in scientific research .
Properties
IUPAC Name |
potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFHMOMWXNDPMM-YMDUGQBDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635732 | |
| Record name | Potassium D-xylo-hex-5-ulosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91446-96-7 | |
| Record name | Potassium D-xylo-hex-5-ulosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Keto-D-gluconic acid potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)

